Chloromethyl 4-chloro-octanoate
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Overview
Description
Chloromethyl 4-chloro-octanoate: is an organic compound with the molecular formula C₉H₁₆Cl₂O₂ and a molecular weight of 227.128 g/mol . This compound is characterized by the presence of a chloromethyl group and a chloro-octanoate moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloromethyl 4-chloro-octanoate can be synthesized through various methods. One common approach involves the reaction of 4-chloro-octanoic acid with chloromethylating agents such as chloromethyl methyl ether (MOMCl) in the presence of a base like triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For instance, the reaction can be catalyzed by zinc iodide (ZnI₂) in dichloromethane (CH₂Cl₂) under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Chloromethyl 4-chloro-octanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile used, products such as azido-octanoate or thiocyanato-octanoate can be formed.
Hydrolysis: The major products are 4-chloro-octanoic acid and methanol.
Scientific Research Applications
Chloromethyl 4-chloro-octanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment of the chloromethyl group.
Industry: this compound is used in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of chloromethyl 4-chloro-octanoate involves its reactivity towards nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Chloromethyl 4-chloro-butanoate: Similar structure but with a shorter carbon chain.
Chloromethyl 4-chloro-hexanoate: Similar structure but with a medium-length carbon chain.
Uniqueness: Chloromethyl 4-chloro-octanoate is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. This compound’s reactivity and versatility make it a valuable intermediate in organic synthesis, distinguishing it from other chloromethylated compounds .
Properties
CAS No. |
80418-66-2 |
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Molecular Formula |
C9H16Cl2O2 |
Molecular Weight |
227.12 g/mol |
IUPAC Name |
chloromethyl 4-chlorooctanoate |
InChI |
InChI=1S/C9H16Cl2O2/c1-2-3-4-8(11)5-6-9(12)13-7-10/h8H,2-7H2,1H3 |
InChI Key |
DFWMUPOBAPRFLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC(=O)OCCl)Cl |
Origin of Product |
United States |
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